5,5-Difluoropiperidine-3-carboxamide,trifluoroaceticacid
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Overview
Description
5,5-Difluoropiperidine-3-carboxamide; trifluoroacetic acid is a compound that combines the structural features of a piperidine ring with fluorine substitutions and a carboxamide group, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoropiperidine-3-carboxamide typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of trifluoroacetic acid as a solvent or reagent in these processes helps to stabilize the intermediate compounds and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoropiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5,5-Difluoropiperidine-3-carboxamide; trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including pain management and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-difluoropiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine-3-carboxamide
- 5,5-Difluoropiperidine-2-carboxamide
- Trifluoroacetic acid derivatives
Uniqueness
5,5-Difluoropiperidine-3-carboxamide; trifluoroacetic acid is unique due to the specific positioning of the fluorine atoms on the piperidine ring, which imparts distinct chemical and biological properties. The combination with trifluoroacetic acid further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11F5N2O3 |
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Molecular Weight |
278.18 g/mol |
IUPAC Name |
5,5-difluoropiperidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10F2N2O.C2HF3O2/c7-6(8)1-4(5(9)11)2-10-3-6;3-2(4,5)1(6)7/h4,10H,1-3H2,(H2,9,11);(H,6,7) |
InChI Key |
PTNCGWRHNRQPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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